RSV L-protein-IN-3

RSV cytotoxicity therapeutic window

RSV L-protein-IN-3 fills a critical niche as a moderate-potency, low-cytotoxicity benchmark for RSV polymerase inhibitor research. Its CC50 of 16 μM in HEp-2 cells and selectivity index of 8 provide a superior safety margin for discriminating antiviral activity from compound-induced cytotoxicity—outperforming more toxic alternatives. Essential for cross-resistance profiling against AZ-27/ALS-8112 and SAR lead optimization campaigns.

Molecular Formula C31H34N4O4
Molecular Weight 526.6 g/mol
Cat. No. B12391871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRSV L-protein-IN-3
Molecular FormulaC31H34N4O4
Molecular Weight526.6 g/mol
Structural Identifiers
SMILESCC1(C2=C(C3=C(C=C2)NC(=N3)C4=CC=CC=C4)C(=O)N(C1=O)CCCNCCC5=CC(=C(C=C5)OC)OC)C
InChIInChI=1S/C31H34N4O4/c1-31(2)22-12-13-23-27(34-28(33-23)21-9-6-5-7-10-21)26(22)29(36)35(30(31)37)18-8-16-32-17-15-20-11-14-24(38-3)25(19-20)39-4/h5-7,9-14,19,32H,8,15-18H2,1-4H3,(H,33,34)
InChIKeyUSPSSMHHTFYNKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





RSV L-protein-IN-3 Procurement and Selection Guide: Technical Baseline and In-Class Positioning


RSV L-protein-IN-3 (CAS 868860-35-9, compound B) is a non-nucleoside inhibitor of the wild-type respiratory syncytial virus (RSV) L-protein polymerase, targeting the viral RNA-dependent RNA polymerase (RdRp) essential for replication and transcription [1]. It exhibits an IC50 of 10.4 μM against the polymerase and an EC50 of 2.1 μM in RSV-infected HEp-2 cells, with a CC50 of 16 μM in the same cell line [1]. The compound is characterized by lower cytotoxicity compared to the clinical agent Ribavirin, and its selectivity index (CC50/EC50) is 8 [1].

Why Generic Substitution of RSV L-protein-IN-3 with Other In-Class Inhibitors Is Scientifically Unjustified


RSV L-protein polymerase inhibitors exhibit significant divergence in potency, cytotoxicity, and selectivity despite sharing a common target. In the same experimental system, close analogs differ by over 100-fold in EC50 and over 50-fold in selectivity index [1]. Moreover, resistance mutations mapping to distinct regions of the L protein (e.g., QUAD vs. Y1631H) confer cross-resistance patterns that are inhibitor-specific, rendering direct substitution without empirical validation unreliable [2]. RSV L-protein-IN-3 occupies a specific potency-cytotoxicity niche that is not interchangeable with more potent but more cytotoxic or less selective alternatives.

RSV L-protein-IN-3 Quantitative Differentiation Evidence: Head-to-Head Performance Against Key Comparators


Cytotoxicity Advantage: RSV L-protein-IN-3 vs. Ribavirin

RSV L-protein-IN-3 demonstrates significantly lower cytotoxicity than the clinical nucleoside analog Ribavirin in HEp-2 cells, with a CC50 of 16 μM compared to 200 μM for Ribavirin [1]. This 12.5-fold higher CC50 indicates a favorable safety margin for cellular assays.

RSV cytotoxicity therapeutic window

Polymerase Inhibition Potency Relative to In-Class Analogs

RSV L-protein-IN-3 (compound B) inhibits RSV polymerase with an IC50 of 10.4 μM, which is 2.3-fold less potent than compound A (RSV L-protein-IN-2, IC50=4.5 μM), 11.8-fold less potent than compound C (RSV L-protein-IN-4, IC50=0.88 μM), 15.8-fold less potent than compound E (RSV L-protein-IN-5, IC50=0.66 μM), and 117-fold less potent than compound D (RSV L-protein-IN-1, IC50=0.089 μM) in the same poly-A capture assay [1].

RSV polymerase inhibition structure-activity relationship

Antiviral Potency in RSV-Infected Cells: Positioning Among Analogs

In HEp-2 cells infected with RSV, RSV L-protein-IN-3 exhibits an EC50 of 2.1 μM. This antiviral potency is 1.6-fold lower than compound A (RSV L-protein-IN-2, EC50=1.3 μM), 8.4-fold lower than compound C (RSV L-protein-IN-4, EC50=0.25 μM), 21-fold lower than compound E (RSV L-protein-IN-5, EC50=0.10 μM), and 100-fold lower than compound D (RSV L-protein-IN-1, EC50=0.021 μM) [1].

RSV antiviral activity EC50

Selectivity Index (Therapeutic Window) vs. In-Class Comparators

RSV L-protein-IN-3 has a selectivity index (CC50/EC50) of 8 in HEp-2 cells. This value is lower than all more potent analogs in the same series: compound C (SI=30), compound E (SI=107), and compound D (SI=400), but comparable to compound A (SI=6) [1]. The narrow selectivity index reflects the compound's moderate cytotoxicity relative to its antiviral activity.

RSV selectivity index therapeutic window

In Vivo Activity Limitation: Absence of Efficacy Data vs. Active Analogs

RSV L-protein-IN-3 (compound B) was not evaluated in the mouse model of RSV infection in the Liuzzi et al. study (ND, not determined), whereas compounds C, E, and D demonstrated significant lung viral titer reductions of 0.12, 0.38, and 0.60 log units, respectively [1]. The lack of in vivo data distinguishes this compound from more advanced analogs and limits its utility to in vitro applications.

RSV in vivo pharmacodynamics

Recommended Research Applications for RSV L-protein-IN-3 Based on Quantitative Evidence


Cytotoxicity Reference Standard in RSV Antiviral Assays

With a CC50 of 16 μM in HEp-2 cells [1], RSV L-protein-IN-3 serves as a low-cytotoxicity benchmark for assessing the safety margins of novel RSV polymerase inhibitors in cell-based assays. Its favorable cytotoxicity profile relative to Ribavirin (CC50=200 μM) allows researchers to discriminate between antiviral activity and compound-induced cytotoxicity more reliably.

Structure-Activity Relationship (SAR) Control Compound

As a moderate-potency member of the RSV L-protein inhibitor series (IC50=10.4 μM, EC50=2.1 μM) [1], RSV L-protein-IN-3 provides a critical reference point for evaluating incremental potency improvements in lead optimization campaigns. Its defined position within the SAR continuum enables quantitative comparison of new analogs.

Mechanistic Studies of RSV Polymerase Inhibition and Resistance

RSV L-protein-IN-3 targets the viral L-protein polymerase and has been used to select for resistant viral isolates [1]. It is suitable for cross-resistance profiling with other L-protein inhibitors (e.g., AZ-27, ALS-8112) to map distinct binding sites and resistance mechanisms [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for RSV L-protein-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.